2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine
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Overview
Description
2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a complex organic compound that features a piperidine ring, a pyrazine moiety, and an oxadiazole ring
Mechanism of Action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It can be inferred from related studies that these types of compounds might interact with the bacterial cells, leading to their inhibition or death .
Biochemical Pathways
Given its potential anti-tubercular activity, it can be hypothesized that it may interfere with the essential biochemical pathways of mycobacterium tuberculosis, leading to its inhibition .
Result of Action
Based on related studies, it can be inferred that these types of compounds might exhibit significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazine derivative, followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrazine moiety, known for its biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, widely used in pharmaceuticals.
Uniqueness
2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-9-2-6-18(7-3-9)13(19)12-16-11(17-20-12)10-8-14-4-5-15-10/h4-5,8-9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAJGKDNVYVGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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